![molecular formula C5H8F3NO B2685276 2,2,2-Trifluoro-N-isopropylacetamide CAS No. 348-76-5](/img/structure/B2685276.png)
2,2,2-Trifluoro-N-isopropylacetamide
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Overview
Description
2,2,2-Trifluoro-N-isopropylacetamide is an organic compound with the molecular formula C5H8F3NO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) . This indicates that the molecule consists of a trifluoroacetamide group attached to an isopropyl group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 155.12 .Scientific Research Applications
Kinetic Resolution and Enantioselective Acylation Xu et al. (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst, revealing the method's applicability in preparing enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol or its ester derivatives (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).
Oxidative Addition and Iodoamidation Reactions Shainyan et al. (2015) studied the reactions of trifluoroacetamide with alkenes and dienes in an oxidative system, leading to the formation of various 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and other related compounds (B. Shainyan, M. Y. Moskalik, V. V. Astakhova, I. Sterkhova, & I. Ushakov, 2015).
Room Temperature Ionic Liquids and Electrochemical Properties Matsumoto et al. (2005) reported on room temperature ionic liquids (RTILs) based on asymmetric amide anions, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and their potential as lithium battery electrolytes (H. Matsumoto, H. Sakaebe, & K. Tatsumi, 2005).
Rapid Synthesis of Trifluoromethyl-substituted Molecules Mykhailiuk (2020) reviewed the use of 2,2,2-Trifluorodiazoethane, a related compound to trifluoroacetamide, highlighting its role in synthesizing various trifluoromethyl-substituted organic molecules in both academic and industrial research (Pavel K. Mykhailiuk, 2020).
Ionic Liquids with Fluorosulfonyl Derivative Anions Gouveia et al. (2017) compared several ionic liquids containing anions based on fluorosulfonyl derivatives, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, and measured their physical properties, contributing to a broader understanding of such ionic liquids (Andreia S. L. Gouveia, C. Bernardes, L. C. Tomé, E. I. Lozinskaya, Y. Vygodskii, A. Shaplov, J. Lopes, & I. Marrucho, 2017).
Trifluoromethyl Tags in 19F NMR Studies of Proteins Ye et al. (2015) evaluated the chemical shift dispersion of various trifluoromethyl probes, including 2,2,2-trifluoro-N-(2-(2-nitrovinyl)phenyl)acetamide, under varying conditions, contributing to the study of protein conformations via 19F NMR (Libin Ye, S. T. Larda, Yi Feng Frank Li, A. Manglik, & R. Prosser, 2015).
Synthesis of Functionalized Stable Ketenimines Anary‐Abbasinejad et al. (2009) performed a three-component reaction involving 2,2,2-trifluoro-N-aryl-acetamides, leading to the synthesis of highly functionalized ketenimines, indicating the compound's utility in complex organic syntheses (M. Anary‐Abbasinejad, Mohammad H. Moslemine, & H. Anaraki‐Ardakani, 2009).
Photoredox Catalysis in Organic Synthesis Koike and Akita (2016) discussed the use of photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, where 2,2,2-trifluoro-N-(2-(4-[2,2,2-trifluoro-acetylamino)-phenyl]-buta-1,3-diynyl)-phenyl)-acetamide is a key intermediate in the synthesis of organofluorine compounds (T. Koike & M. Akita, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-N-isopropylacetamide are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed that the trifluoro group in the compound could potentially interact with various biological targets, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As research progresses, we will gain a better understanding of how this compound affects cellular processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect the activity of this compound .
properties
IUPAC Name |
2,2,2-trifluoro-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c1-3(2)9-4(10)5(6,7)8/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIGCYLZIFYNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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